![molecular formula C7H12ClNO B13627384 5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride](/img/structure/B13627384.png)
5-Methyl-1-azabicyclo[2.2.1]heptan-3-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is a chemical compound known for its unique bicyclic structure. It is often used in various scientific research applications due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride include:
- 1-azabicyclo[2.2.1]heptan-3-one
- 5-methyl-1-azabicyclo[2.2.1]heptane-3-ol
- 5-methyl-1-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Uniqueness
What sets 5-methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride apart from similar compounds is its specific bicyclic structure and the presence of a methyl group at the 5-position. This unique structure contributes to its distinct reactivity and makes it valuable for various research applications.
Properties
Molecular Formula |
C7H12ClNO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
5-methyl-1-azabicyclo[2.2.1]heptan-3-one;hydrochloride |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-2-8-3-6(5)7(9)4-8;/h5-6H,2-4H2,1H3;1H |
InChI Key |
OUHCGCWYDVQLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CC1C(=O)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


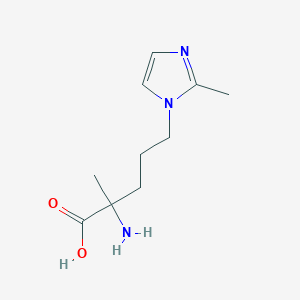
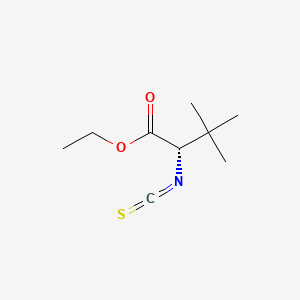
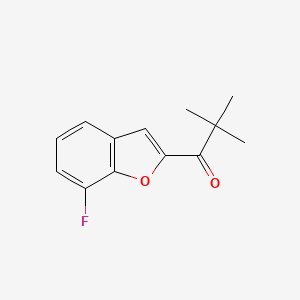

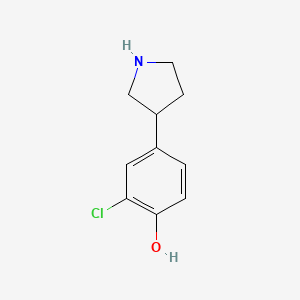
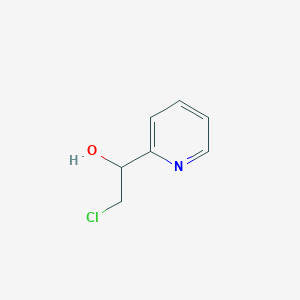
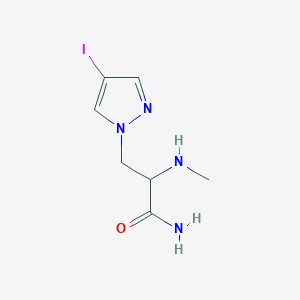
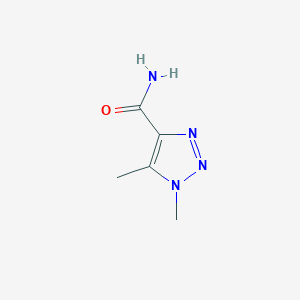
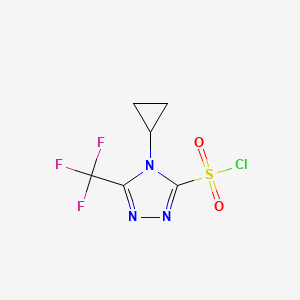
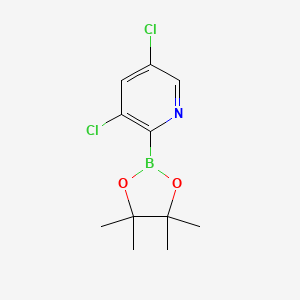

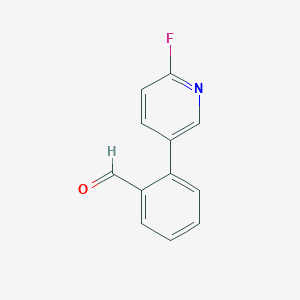
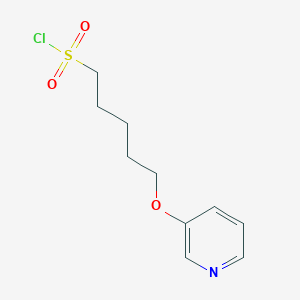
![2'-benzoyl-N,N-diphenyl-[1,1'-biphenyl]-3-amine](/img/structure/B13627385.png)
